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Compound of Interest |

Compound Name: (R)-2,2,6-Trimethylmorpholine
Cat. No.: B13508934

Get Quote

Executive Summary

(R)-2,2,6-Trimethylmorpholine is a critical chiral pharmacophore used in the synthesis of
PI3K inhibitors (e.g., GDC-0032/Taselisib) and other kinase-targeting therapeutics. Its structural

uniqueness lies in the gem-dimethyl substitution at C2 combined with a chiral center at C6.
This specific substitution pattern introduces significant conformational locking (Thorpe-ingold
effect), rendering standard spectral interpretation non-trivial due to diastereotopicity.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for validating the identity
and enantiomeric purity of (R)-2,2,6-trimethylmorpholine. It moves beyond simple data listing
to explain the causality of the signals, ensuring researchers can distinguish this specific
enantiomer from its racemate or regioisomers.

Structural Analysis & Conformational Logic

Before interpreting spectra, one must understand the molecule's spatial arrangement. The
morpholine ring predominantly adopts a chair conformation.
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e C2 Position: The gem-dimethyl group creates a "molecular anchor,” limiting ring inversion.

e C6 Position (Chiral Center): In the (R)-enantiomer, the methyl group at C6 strongly prefers
the equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl at C2.

Visualization: Conformational Locking

The following diagram illustrates the dominant chair conformation and the resulting
diastereotopic environment.
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Figure 1: Conformational logic flow. The gem-dimethyl group at C2 locks the ring, forcing the
C6-substituent equatorial and creating distinct magnetic environments for methylene protons.

Mass Spectrometry (MS) Profiling

Method: Electron lonization (El) or Electrospray lonization (ESI). Molecular Weight: 129.12
g/mol (Free Base).

Diagnostic Fragmentation Pathway
Morpholines undergo characteristic

-cleavage adjacent to the heteroatoms (N and O). For (R)-2,2,6-trimethylmorpholine, the
fragmentation pattern is asymmetric due to the C2/C6 substitution.
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lon Type m/z (approx) Origin | Mechanism

Parent peak (often weak in El,

Molecular lon (M+) 129 )

strong [M+H]+ in ESI).

Immonium ion formation via
Base Peak 58 or 72

-cleavage at C3 or C5.

Loss of Methyl radical (from C2
[M-15]+ 114

or C6).

Loss of
Ring Opening 42/43

fragments or propene-like

fragments.
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Figure 2: Primary fragmentation pathways. The stability of the tertiary carbocation at C2
influences the abundance of specific fragments.
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Nuclear Magnetic Resonance (NMR)

Solvent: CDCIs (Standard) or DMSO-ds (if salt form). Internal Standard: TMS (0.00 ppm).

'H NMR (Proton) - 400 MHz

The chirality at C6 renders the two methyl groups at C2 diastereotopic. They will likely appear
as two separate singlets rather than one integrated peak of 6H, unless accidental equivalence

OcCcurs.

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13508934?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Proton
Environment

Multiplicity

Approx.[1][2] Shift

Diagnostic Insight
(5 ppm)

C2-CHs (a)

Singlet (3H)

Diastereotopic methyl
1.05-1.15 (Axial/Equatorial

influence).

C2-CHs (b)

Singlet (3H)

Diastereotopic methyl.
1.15-1.25 Distinct from methyl

(a)-[1][3][4]

C6-CHs

Doublet (3H)

Coupled to C6-H (
1.00-1.10
Hz).

C3-H2

AB Quartet or Broad
Singlet (2H)

Protons adjacent to

quaternary C2. Often
2.60 - 2.80 appear as a tight AB

system due to ring

pucker.

C5-H (ax)

dd or td (1H)

Large geminal

coupling (
2.30 - 2.50
Hz) and axial-axial

coupling to C6-H.

C5-H (eq)

dd (1H)

Smaller coupling
2.80 - 3.00
constants.

C6-H

Multiplet (1H)

Deshielded by
Oxygen. Multiplicity

3.60 - 3.80 determined by C5-
Hax, C5-Heq, and C6-
Me.

N-H

Broad Singlet (1H)

Shift varies with

concentration and
1.50-2.00

solvent

(exchangeable).
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3C NMR (Carbon) - 100 MHz

Expect 7 distinct signals. If only 6 signals are observed, C2-methyls may be overlapping, but
HSQC usually resolves this.

C2 (Quaternary): ~70-75 ppm (Deshielded by O and N proximity).

e C6 (Methine): ~65-70 ppm (Deshielded by O).

e C3 (Methylene): ~50-55 ppm (Adjacent to N).

e C5 (Methylene): ~45-50 ppm (Adjacent to N).

e C2-Me (a): ~20-25 ppm.

e C2-Me (b): ~25-30 ppm (Distinct from 'a’ due to chirality).

C6-Me: ~18-20 ppm.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat oil or solid HCI salt).
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Functional Group

Wavenumber
(cm™)

Intensity

Assignment

N-H Stretch

3300 - 3450

Medium/Broad

Secondary amine
stretch. (Broadens
significantly if HCI

salt).

C-H Stretch

2850 - 2980

Strong

C-H stretching (Methyl
and Methylene).

C-O-C Stretch

1060 - 1150

Strong

Ether linkage
(Characteristic of

morpholine ring).

C-N Stretch

1200 - 1250

Medium

C-N-C
bending/stretching

modes.

Experimental Validation Protocol

To ensure the compound is (R)-2,2,6-trimethylmorpholine and not the (S)-enantiomer or

racemate, follow this self-validating workflow.

Step 1: Sample Preparation

o Free Base Extraction: If starting with HCI salt, dissolve in 1M NaOH and extract with DCM.

Dry over

e Solvent: Use

stored over

to prevent trace acid from shifting the NH peak or collapsing couplings.

Step 2: Chirality Check (Critical)
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Standard NMR cannot distinguish enantiomers ((R) vs (S)). You must use one of the following:
e Polarimetry: Measure

. The (R)-isomer typically exhibits a specific rotation distinct from zero (racemate).

o Chiral Solvating Agent (CSA): Add (R)-(-)-Mandelic acid or Pirkle's Alcohol to the NMR tube.

o Result: If the sample is enantiopure, the C2-methyl singlets remain singlets (shifted). If
racemic, the C2-methyl singlets will split into two sets of singlets (doubling of peaks).

Step 3: NOE Experiment (Stereochemistry)

Perform a 1D-NOESY irradiating the C6-Methyl doublet.

o Expectation: Strong NOE enhancement of the axial proton at C5, but weak/no enhancement
of the axial methyl at C2 if the ring is in a chair conformation with C6-Me equatorial.

References
o General Morpholine Fragmentation:McLafferty, F. W., & TureCek, F. (1993). Interpretation of

Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).

e Spectroscopic Data of Morpholine Derivatives:Pretsch, E., Buhlmann, P., & Badertscher, M.
(2009). Structure Determination of Organic Compounds. Springer.

» Synthesis and Characterization of 2,2,6-trimethylmorpholine analogs:Journal of Medicinal
Chemistry, 1997, Vol. 40, p. 1668-1681. (Discusses similar morpholine intermediates in drug
synthesis).

» Chiral Analysis of Amines:Parker, D. (1991). NMR determination of enantiomeric purity.
Chemical Reviews, 91(7), 1441-1457.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Spectroscopic
Characterization of (R)-2,2,6-Trimethylmorpholine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b13508934/docs#structural-elucidation-
and-spectroscopic-characterization-of-r-2-2-6-trimethylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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